molecular formula C8H8BrNO3 B563281 2-Bromoethyl-4-nitrophenyl Ether-d4 CAS No. 1190017-10-7

2-Bromoethyl-4-nitrophenyl Ether-d4

Cat. No.: B563281
CAS No.: 1190017-10-7
M. Wt: 250.084
InChI Key: YQWCBDNNEZHPMA-NZLXMSDQSA-N
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Description

2-Bromoethyl-4-nitrophenyl Ether-d4 is a deuterated compound used primarily in scientific research. It is a stable isotope-labeled compound, which means that some of its hydrogen atoms are replaced with deuterium. This compound is often used in various fields such as chemistry, biology, and medicine for research purposes due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromoethyl-4-nitrophenyl Ether-d4 typically involves the reaction of 4-nitrophenol with 2-bromoethanol-d4. The reaction is carried out under controlled conditions to ensure the selective substitution of hydrogen atoms with deuterium. The reaction conditions often include the use of a base such as potassium carbonate to facilitate the etherification process.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction is typically carried out in a controlled environment to prevent contamination and ensure the safety of the workers.

Chemical Reactions Analysis

Types of Reactions

2-Bromoethyl-4-nitrophenyl Ether-d4 undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

    Oxidation Reactions: The ether linkage can be oxidized to form different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide and potassium carbonate.

    Reduction Reactions: Common reagents include hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Oxidation Reactions: Common reagents include potassium permanganate and chromium trioxide.

Major Products Formed

    Substitution Reactions: Products include various substituted phenyl ethers.

    Reduction Reactions: Products include 2-aminoethyl-4-nitrophenyl Ether-d4.

    Oxidation Reactions: Products include oxidized phenyl ethers with different functional groups.

Scientific Research Applications

2-Bromoethyl-4-nitrophenyl Ether-d4 is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.

    Biology: Used in metabolic studies to trace the pathways of biochemical reactions.

    Medicine: Used in drug development and pharmacokinetic studies to understand the metabolism and distribution of drugs.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Bromoethyl-4-nitrophenyl Ether-d4 involves its interaction with various molecular targets. The deuterium atoms in the compound provide stability and allow for precise tracking in metabolic studies. The compound can interact with enzymes and other proteins, affecting their activity and function. The pathways involved include various biochemical reactions where the compound acts as a substrate or inhibitor.

Comparison with Similar Compounds

Similar Compounds

    2-Bromoethyl-4-nitrophenyl Ether: The non-deuterated version of the compound.

    2-Chloroethyl-4-nitrophenyl Ether: A similar compound with a chlorine atom instead of bromine.

    2-Iodoethyl-4-nitrophenyl Ether: A similar compound with an iodine atom instead of bromine.

Uniqueness

2-Bromoethyl-4-nitrophenyl Ether-d4 is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for precise tracking in various studies. This makes it particularly valuable in research applications where accurate measurements and tracking are essential.

Properties

IUPAC Name

1-(2-bromo-1,1,2,2-tetradeuterioethoxy)-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3/c9-5-6-13-8-3-1-7(2-4-8)10(11)12/h1-4H,5-6H2/i5D2,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQWCBDNNEZHPMA-NZLXMSDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])Br)OC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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